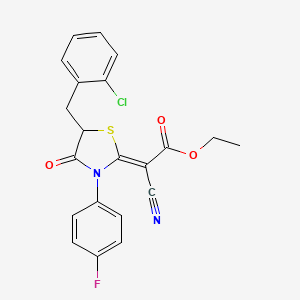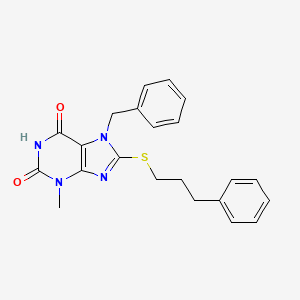
7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a purine derivative that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation, cancer, and viral replication. It has also been suggested that it may act by modulating the activity of neurotransmitters involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to inhibit the replication of human immunodeficiency virus (HIV) by inhibiting the activity of reverse transcriptase.
実験室実験の利点と制限
One of the advantages of using 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione in lab experiments is its potential therapeutic value in various diseases. It can be used to study the mechanisms involved in inflammation, cancer, and viral replication. However, one of the limitations of using 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione in lab experiments is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the study of 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione. One direction is to study its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione involves a series of chemical reactions starting from purine. The first step involves the protection of the amino group of purine with tert-butyloxycarbonyl (BOC) to form BOC-purine. The second step involves the alkylation of BOC-purine with benzyl bromide to form BOC-benzyl purine. The third step involves the deprotection of the BOC group to form benzyl purine. The fourth step involves the alkylation of benzyl purine with 3-phenylpropylsulfanyl chloride to form 7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione.
科学的研究の応用
7-Benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
7-benzyl-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-25-19-18(20(27)24-21(25)28)26(15-17-11-6-3-7-12-17)22(23-19)29-14-8-13-16-9-4-2-5-10-16/h2-7,9-12H,8,13-15H2,1H3,(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWZFSXSICRTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

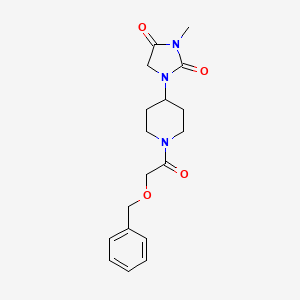
![5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide](/img/structure/B2661384.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide](/img/structure/B2661386.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661388.png)
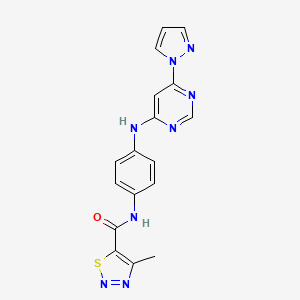

amine](/img/structure/B2661395.png)
![3-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2661396.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661398.png)
![3-Ethenylsulfonyl-N-(7-oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B2661400.png)
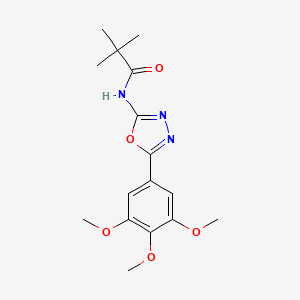
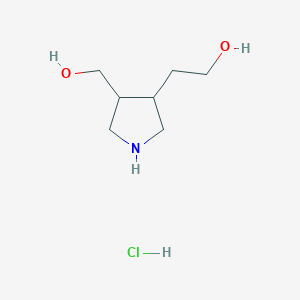
![3-[[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2661403.png)
